3-(2-Aminophenyl)propanenitrile
Description
3-(2-Aminophenyl)propanenitrile is an aromatic nitrile compound featuring a propanenitrile backbone substituted with a 2-aminophenyl group. This compound is hypothesized to exhibit reactivity typical of nitriles (e.g., participation in nucleophilic additions) and aromatic amines (e.g., diazotization or electrophilic substitution), making it relevant in pharmaceutical and materials chemistry .
Properties
CAS No. |
55000-16-3 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-(2-aminophenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,11H2 |
InChI Key |
OGSZIDCZPNEDEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-(2-Aminophenyl)propanenitrile with key analogs, focusing on substituent effects, physical properties, and applications:
Key Research Findings
- Synthetic Accessibility: Compounds like 3-(phenylamino)propanenitrile (9h) are synthesized via aza-Michael addition using acidic alumina catalysts, achieving yields >85% . Similar methods could apply to this compound.
- Corrosion Inhibition: Para-substituted derivatives (e.g., 3-(4-hydroxyphenylamino)propanenitrile) show higher inhibition efficiency than ortho-substituted analogs due to better adsorption on metal surfaces .
- Safety Profiles: Sulfur-containing analogs (e.g., 3-[(2-aminophenyl)sulfanyl]propanenitrile) exhibit acute toxicity, necessitating stringent handling protocols .
Spectral and Computational Data
Spectral Characteristics (Selected Examples)
Computational Insights
- Quantum Chemical Parameters : For corrosion inhibitors, higher HOMO (Highest Occupied Molecular Orbital) energies correlate with better electron-donating capacity. Para-substituted derivatives exhibit HOMO energies ~−5.2 eV vs. −5.5 eV for ortho-substituted analogs .
Industrial and Pharmaceutical Relevance
- Dye Intermediates: Derivatives like 3-[(2-acetoxyethyl)phenylamino]propanenitrile are precursors for disperse dyes (e.g., Disperse Red 54) .
- Drug Development: 3-(3,5-Dimethylphenylamino)propanenitrile is explored for CNS activity due to its blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
